

# DS03090629: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DS03090629 |           |
| Cat. No.:            | B15611931  | Get Quote |

An In-depth Review of the Chemical Structure, Properties, and Preclinical Profile of a Novel MEK Inhibitor

## **Abstract**

**DS03090629** is a potent and orally active inhibitor of Mitogen-activated protein kinase kinase (MEK). This technical guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and its mechanism of action within the context of the RAS-RAF-MEK-ERK signaling pathway. Detailed summaries of key in vitro and in vivo experimental data are presented, along with the methodologies used to obtain these results. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of **DS03090629**, particularly in the context of BRAF-mutant melanoma.

## **Chemical Structure and Physicochemical Properties**

**DS03090629** is a small molecule inhibitor with the molecular formula C25H26ClN5O2 and a molecular weight of 463.96 g/mol .[1]

Chemical Structure:

A 2D representation of the chemical structure of **DS03090629**.

Physicochemical Properties:



A comprehensive experimental characterization of the physicochemical properties of **DS03090629** is not publicly available. The following table includes key identifiers and predicted properties to guide formulation and experimental design.

| Property                     | Value                                                                                     | Source              |
|------------------------------|-------------------------------------------------------------------------------------------|---------------------|
| Molecular Formula            | C25H26CIN5O2                                                                              | MedchemExpress[1]   |
| Molecular Weight             | 463.96                                                                                    | MedchemExpress[1]   |
| SMILES                       | CC1=NNC2=CC(C3=CC=C(O<br>C4=NC=CC(C)=N4)C=C3CI)=<br>CC(O[C@@H]5CINVALID-<br>LINKCCC5)=C21 | MedchemExpress      |
| Predicted logP               | 4.8 ± 0.8                                                                                 | Rowan Scientific[2] |
| Predicted Aqueous Solubility | 1.2 x 10 <sup>-5</sup> mol/L                                                              | PubMed Central[3]   |
| Predicted pKa                | Basic: 8.5 ± 0.3, Acidic: 13.0 ± 0.4                                                      | Rowan Scientific[2] |

## **Mechanism of Action and Signaling Pathway**

**DS03090629** is an ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway.[4][5] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[6][7] In many cancers, including melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4][8]

**DS03090629** binds to MEK and prevents its phosphorylation of downstream targets, ERK1 and ERK2. This inhibition of ERK phosphorylation leads to the downregulation of signaling cascades that promote cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis in cancer cells with a constitutively active MAPK pathway.[9]





Click to download full resolution via product page

The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of **DS03090629**.

## **Biological Properties and In Vitro Efficacy**



**DS03090629** demonstrates high affinity for both MEK and phosphorylated MEK.[1] It effectively inhibits the proliferation of melanoma cell lines harboring the BRAF V600E mutation.[1]

Binding Affinity and Inhibitory Concentration:

| Parameter               | Value   | Cell Line/Target                   |
|-------------------------|---------|------------------------------------|
| Kd (MEK)                | 0.11 nM | Recombinant MEK                    |
| Kd (phosphorylated MEK) | 0.15 nM | Recombinant p-MEK                  |
| IC50                    | 74.3 nM | A375 (BRAF V600E)                  |
| IC50                    | 97.8 nM | A375 transfected with MEK1<br>F53L |

Data sourced from MedchemExpress.[1]

# **In Vivo Efficacy**

In preclinical xenograft models, **DS03090629** has shown significant dose-dependent inhibition of tumor growth, both as a monotherapy and in combination with other targeted agents.[5][9]

Summary of In Vivo Antitumor Activity:

| Animal Model   | Tumor Type             | Treatment                                      | Outcome                                                           |
|----------------|------------------------|------------------------------------------------|-------------------------------------------------------------------|
| Xenograft Mice | BRAF V600E<br>Melanoma | DS03090629                                     | Dose-dependent<br>tumor growth<br>inhibition                      |
| Xenograft Mice | BRAF V600E<br>Melanoma | DS03090629 +<br>Dabrafenib (BRAF<br>inhibitor) | Enhanced tumor<br>growth inhibition<br>compared to<br>monotherapy |

Information derived from abstracts of preclinical studies.[5][9]



## **Experimental Protocols**

The following are summaries of the experimental protocols used to characterize **DS03090629**, based on the supplementary methods of the foundational study by Takano et al.[10]

- 5.1. MEK Binding Affinity Assay (Surface Plasmon Resonance)
- Objective: To determine the binding affinity (Kd) of **DS03090629** to both unphosphorylated and phosphorylated MEK1.
- · Methodology:
  - Recombinant human MEK1 and phosphorylated MEK1 were immobilized on a sensor chip.
  - A series of concentrations of **DS03090629** in a running buffer were passed over the chip surface.
  - The association and dissociation of **DS03090629** to the immobilized MEK1 were monitored in real-time by measuring changes in the surface plasmon resonance signal.
  - The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

#### 5.2. Cell Proliferation Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of DS03090629 on the proliferation of cancer cell lines.
- Methodology:
  - A375 melanoma cells (parental and transfected with MEK1 F53L) were seeded in 96-well plates and allowed to adhere overnight.
  - The cells were then treated with a range of concentrations of DS03090629 for 72 hours.



- Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- The luminescence data was normalized to untreated controls, and the IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.

#### 5.3. In Vivo Xenograft Model

- Objective: To evaluate the antitumor efficacy of **DS03090629** in a living organism.
- · Methodology:
  - Human melanoma cells (e.g., A375) were subcutaneously implanted into immunodeficient mice.
  - Once tumors reached a palpable size, the mice were randomized into control and treatment groups.
  - DS03090629 was formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally to the treatment group at specified doses and schedules. The control group received the vehicle alone.
  - Tumor volume and body weight were measured regularly throughout the study.
  - At the end of the study, tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated as a percentage relative to the control group.





Click to download full resolution via product page

A simplified workflow for the preclinical evaluation of **DS03090629**.

### Conclusion

**DS03090629** is a promising MEK inhibitor with potent activity against BRAF-mutant melanoma cell lines and demonstrated efficacy in preclinical in vivo models. Its ATP-competitive mechanism of action and high binding affinity for both MEK and phosphorylated MEK suggest its potential to overcome some of the resistance mechanisms observed with other MEK inhibitors. The data presented in this technical guide provide a solid foundation for further investigation and development of **DS03090629** as a potential therapeutic agent for cancers driven by the MAPK pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]



- 3. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navigating the ERK1/2 MAPK Cascade | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DS03090629: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611931#ds03090629-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





